molecular formula C11H12F3N3 B15293160 (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B15293160
M. Wt: 243.23 g/mol
InChI Key: LNHVQJJPQMUVFS-UHFFFAOYSA-N
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Description

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine is a chemical compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a trifluoroethyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Methylation: The methyl group is introduced via alkylation using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Utilized in the study of enzyme kinetics and mechanisms, particularly those involving fluorinated substrates.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine is unique due to its specific trifluoroethyl substitution on the benzimidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C11H12F3N3

Molecular Weight

243.23 g/mol

IUPAC Name

[2-methyl-1-(2,2,2-trifluoroethyl)benzimidazol-5-yl]methanamine

InChI

InChI=1S/C11H12F3N3/c1-7-16-9-4-8(5-15)2-3-10(9)17(7)6-11(12,13)14/h2-4H,5-6,15H2,1H3

InChI Key

LNHVQJJPQMUVFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC(F)(F)F)C=CC(=C2)CN

Origin of Product

United States

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